3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole
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Overview
Description
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is a chemical compound with the molecular formula C₁₂H₉N₃O₃S and a molecular weight of 275.28 g/mol . It is characterized by the presence of an imidazo[2,1-b]thiazole core, which is substituted with a hydroxymethyl group at the 3-position and a nitrophenyl group at the 6-position . This compound is typically a pale-yellow to yellow-brown solid .
Preparation Methods
The synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an imidazole precursor under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alcohols and carboxylic acids . The major products formed from these reactions include carboxylic acids, amines, ethers, and esters .
Scientific Research Applications
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
- 3-Hydroxymethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole
- 3-Hydroxymethyl-6-(2-chlorophenyl)imidazo[2,1-b]thiazole
- 3-Hydroxymethyl-6-(2-methylphenyl)imidazo[2,1-b]thiazole
These compounds share a similar core structure but differ in the substituents attached to the imidazo[2,1-b]thiazole ring . The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIQRDFJNQECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649410 |
Source
|
Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-85-0 |
Source
|
Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925437-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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